![molecular formula C21H14Cl2N2O2 B6083789 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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Overview
Description
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide is not fully understood, but it is believed to involve the binding of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide to specific proteins, resulting in changes in protein conformation and function. This binding may also lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can induce changes in protein conformation, leading to alterations in protein function. Additionally, N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes. However, the effects of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide on normal cells and tissues are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide in lab experiments is its fluorescent properties, which allow for easy detection and quantification. However, N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can be difficult to synthesize and purify, which may limit its use in certain experiments. Additionally, the potential effects of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide on normal cells and tissues must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide. One area of interest is the development of biosensors using N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide as a fluorescent probe. Additionally, further investigation into the anti-cancer properties of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide may lead to the development of new cancer therapies. Finally, the potential therapeutic applications of N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide for neurodegenerative diseases warrant further study.
Synthesis Methods
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzophenone with 2,3-dichlorobenzoic acid, followed by the reaction of the resulting intermediate with phenylacetyl chloride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been extensively studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide has been studied for its use in the development of biosensors and as a potential therapeutic agent for neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-16-8-4-7-15(20(16)23)21-25-17-12-14(9-10-18(17)27-21)24-19(26)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJUUAXAFRKBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide |
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